Methyl 3-fluoro-2-methylbenzoate
Overview
Description
Methyl 3-fluoro-2-methylbenzoate: is an organic compound with the molecular formula C₉H₉FO₂. It is a derivative of benzoic acid where a fluorine atom and a methyl group are attached to the benzene ring, and the carboxylic acid group is esterified with methanol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 3-fluorobenzene with methanol in the presence of an aluminum chloride catalyst.
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at the fluorine or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 3-Fluoro-2-methylbenzoic acid, 3-fluoro-2-methylbenzaldehyde.
Reduction Products: 3-Fluoro-2-methylbenzyl alcohol.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Methyl 3-fluoro-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds and in the study of enzyme mechanisms. Medicine: The compound is utilized in the development of pharmaceuticals, including potential therapeutic agents. Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but with the fluorine atom at a different position on the benzene ring.
Methyl 3-fluoro-4-methylbenzoate: Another positional isomer with the fluorine and methyl groups at different positions.
Uniqueness: Methyl 3-fluoro-2-methylbenzoate is unique due to its specific arrangement of fluorine and methyl groups, which can influence its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-fluoro-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXEVSMQRBBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617709 | |
Record name | Methyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230301-81-2 | |
Record name | Methyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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